molecular formula C13H7Cl2NO2 B6311675 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% CAS No. 3950-70-7

2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%

Cat. No. B6311675
CAS RN: 3950-70-7
M. Wt: 280.10 g/mol
InChI Key: TWDALQLBRKNXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% (2,4-DCDBO) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless to yellowish crystalline solid that is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 2,4-DCDBO has been used in the synthesis of a variety of compounds and is known for its high stability and low toxicity.

Scientific Research Applications

2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in the synthesis of organic compounds, and as a reactant in the synthesis of polymers. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been used in the synthesis of compounds used in the treatment of cancer and other diseases.

Mechanism of Action

2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is a synthetic compound that works by forming a covalent bond with a target molecule. This covalent bond is formed by the reaction of the 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% molecule with the target molecule, which results in the formation of a new molecule. This new molecule is then able to interact with other molecules, leading to various biological and physiological effects.
Biochemical and Physiological Effects
2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has been shown to have anti-oxidant and anti-aging effects.

Advantages and Limitations for Lab Experiments

2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% has several advantages and limitations for lab experiments. One of the main advantages of using 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is its high stability and low toxicity. This makes it a safe and reliable reagent for use in the laboratory. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is relatively easy to synthesize and can be stored for long periods of time without degrading. However, one of the main limitations of using 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

The use of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% in scientific research has a variety of potential future applications. One potential application is in the development of new pharmaceuticals and agrochemicals. In addition, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% could be used in the synthesis of polymers for use in a variety of applications. Finally, 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% could also be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% can be synthesized from 2,4-dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% (2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%) and a variety of other compounds. The synthesis of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% can be accomplished through a simple two-step process. First, the starting materials are reacted together in a solvent to form a mixture of 2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95% and other products. The mixture is then heated to a temperature of around 100°C to allow for the formation of the desired product. The reaction is then cooled and the desired product is isolated by precipitation or filtration.

properties

IUPAC Name

8,10-dichloro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO2/c14-7-5-8-12(9(15)6-7)18-11-4-2-1-3-10(11)16-13(8)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDALQLBRKNXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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